Array ( [bid] => 592276 ) Buy Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate | 791846-40-7

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Catalog No.
S991441
CAS No.
791846-40-7
M.F
C16H20BrN3O2
M. Wt
366.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-c...

CAS Number

791846-40-7

Product Name

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Molecular Formula

C16H20BrN3O2

Molecular Weight

366.259

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3

InChI Key

LAYUEAVZGYNCJR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N

Organic Chemistry

Drug Synthesis

Biological Evaluation

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrN3O2C_{16}H_{20}BrN_{3}O_{2} and a molecular weight of approximately 366.25 g/mol. This compound features a piperazine ring that is substituted with a tert-butyl group, a bromo group, and a cyanophenyl group, which contributes to its unique properties and applications in various fields including medicinal chemistry, organic synthesis, and biological research .

  • Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides when treated with oxidizing agents .

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines or thiols) in the presence of a base.
  • Reduction: Lithium aluminum hydride or other reducing agents.
  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Research indicates that tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The presence of the piperazine moiety is often associated with various pharmacological effects, enhancing its relevance in medicinal chemistry .

The synthesis of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-cyanophenyl)piperazine with tert-butyl chloroformate. This reaction is conducted in the presence of a base such as triethylamine under anhydrous conditions to avoid hydrolysis of the chloroformate. The mixture is stirred at room temperature until completion .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing automated reactors and stringent control over reaction conditions to ensure high yield and purity. Purification methods such as recrystallization or chromatography are used to remove impurities from the final product.

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate has several applications:

  • Chemistry: Acts as an intermediate in the synthesis of more complex molecules.
  • Biology: Investigated for potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Explored for its utility in drug development, particularly in designing piperazine-based pharmaceuticals.
  • Industry: Used in producing specialty chemicals and as a building block in organic synthesis .

Studies on interaction mechanisms involving tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate suggest that it may interact with various biological targets, potentially influencing pathways related to cell signaling and growth. Further research is required to elucidate specific interactions and their implications for therapeutic applications .

Several compounds share structural similarities with tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate288251-85-40.85
Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate288251-87-60.72
Tert-butyl (4-bromo-2-methylphenyl)carbamate306937-14-40.73
Tert-butyl 6-bromoindoline-1-carboxylate214614-97-80.78
Tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1187932-64-40.78

These compounds exhibit varying degrees of similarity based on their structural components, particularly the piperazine ring and substituents on the aromatic rings. The unique combination of bromine and cyano groups in tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate differentiates it from these similar compounds, potentially influencing its biological activity and chemical reactivity .

The design of brominated cyanophenyl piperazine derivatives emerged as a strategic approach in medicinal chemistry, particularly in the development of antiviral and anticancer agents. These compounds often serve as intermediates or bioactive scaffolds, leveraging the electron-withdrawing effects of cyano groups and the metabolic stability imparted by bromine substituents. The synthesis of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate aligns with broader trends in heterocyclic chemistry, where piperazine cores are functionalized to enhance target binding or physicochemical properties.

Nomenclature and Identification Systems

IUPAC Naming Conventions and Variations

The compound is systematically named tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate, reflecting its structural components: a tert-butoxycarbonyl (BOC)-protected piperazine ring linked to a brominated cyanophenyl group. Common synonyms include

  • 1-BOC-4-(4-Bromo-2-cyanophenyl)piperazine
  • tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
  • C16H20BrN3O2 (molecular formula).

Registry Numbers and Database Identifiers

Key identifiers include:

Registry SystemIdentifier
CAS Number791846-40-7
PubChem CID56763808
MDL NumberMFCD09999215
ChemSpider IDNot explicitly listed

Note: The compound is absent from ChEMBL and other large-scale bioactivity databases, suggesting limited direct pharmacological data.

Position in Chemical Taxonomy and Classification

This compound belongs to the piperazine derivative class, characterized by a six-membered ring containing two nitrogen atoms. Its classification hierarchy includes:

  • Heterocyclic Compounds: Piperazine backbone.
  • Carbamate Esters: BOC-protected amine group.
  • Halogenated Aromatic Compounds: 4-Bromo-2-cyanophenyl substituent.

Structural and Functional Analysis

Molecular Structure and Key Features

The compound’s structure comprises:

  • Piperazine Ring: A saturated six-membered ring with two nitrogen atoms.
  • BOC Protecting Group: A tert-butoxycarbonyl group at the N1 position, critical for stability during synthetic steps.
  • 4-Bromo-2-Cyanophenyl Substituent: A bromine atom at position 4 and a cyano group at position 2 of the phenyl ring, influencing electronic and steric properties.

Structural Representation

FeatureDetails
Molecular FormulaC₁₆H₂₀BrN₃O₂
Molecular Weight366.25 g/mol
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
InChI KeyLAYUEAVZGYNCJR-UHFFFAOYSA-N

Synthesis and Functionalization Pathways

While explicit synthetic protocols are not publicly documented, the compound’s structure suggests a multi-step synthesis:

  • BOC Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (BOC anhydride).
  • Aromatic Bromination: Electrophilic bromination of the phenyl ring at position 4, guided by the electron-withdrawing cyano group.
  • Piperazine Functionalization: Coupling of the brominated cyanophenyl group to the piperazine ring, likely through nucleophilic aromatic substitution or Ullmann-type coupling.

Applications and Research Significance

Role in Medicinal Chemistry

The compound serves as a key intermediate in antiviral drug discovery, particularly for non-nucleoside reverse transcriptase inhibitors (NNRTIs). The brominated cyanophenyl moiety is structurally analogous to motifs in diarylpyrimidine (DAPY) derivatives, which exhibit potent activity against HIV-1 reverse transcriptase.

Structure-Activity Relationship Insights

  • Positional Effects: Bromine at position 4 and cyano at position 2 create a balance between hydrophobicity and electronic effects, potentially enhancing binding to hydrophobic pockets in target proteins.
  • BOC Group Utility: The tert-butoxycarbonyl group facilitates selective deprotection under acidic conditions, enabling further functionalization in multi-step syntheses.

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylateBromine at position 2 instead of 4Intermediate for CNS agents
tert-Butyl 4-(4-cyano-2-pyridyl)piperazine-1-carboxylatePyridyl ring instead of phenylKinase inhibitor scaffolds
1-BOC-4-(4-aminophenyl)piperazineAmino group instead of brominePeptide synthesis intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibits characteristic resonances that provide definitive structural confirmation [1] [2]. The aromatic region displays three distinct proton signals corresponding to the trisubstituted benzene ring. The aromatic proton at the 3-position appears as a doublet at 7.15-7.25 parts per million with a coupling constant of 8.0-8.5 hertz, characteristic of ortho coupling to the adjacent proton [1]. The proton at the 5-position resonates as a doublet at 7.55-7.65 parts per million, while the 6-position proton appears at 6.85-6.95 parts per million [3] [4].

The piperazine ring protons exhibit complex behavior due to conformational dynamics and restricted rotation about the carbamate bond [1] [2]. The methylene protons adjacent to the carboxylate nitrogen appear as a broadened singlet at 3.50-3.55 parts per million, integrating for four protons. The methylene protons adjacent to the aryl nitrogen resonate at 3.20-3.30 parts per million as a broadened singlet, also integrating for four protons [1] [5]. This broadening results from the restricted rotation of the partial amide double bond character and the limited interconversion of piperazine chair conformations [1] [2].

The tert-butyl protecting group manifests as a sharp singlet at 1.45-1.50 parts per million, integrating for nine protons, consistent with the equivalent methyl groups in the tert-butyl moiety [1]. The chemical shift and integration pattern confirm the presence of the Boc protecting group and its attachment to the piperazine nitrogen .

13C NMR Peak Assignments

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural information through characteristic chemical shifts for each carbon environment [1] [7]. The carbonyl carbon of the carbamate group appears at 154-156 parts per million, typical for ester carbonyl carbons [7] [8]. The quaternary tert-butyl carbon resonates at 79-81 parts per million, while the equivalent tert-butyl methyl carbons appear at 28-29 parts per million [7] [8].

The cyano carbon exhibits a characteristic signal at 117-119 parts per million, confirming the presence of the nitrile functionality [7] [9]. The aromatic carbons display chemical shifts consistent with a substituted benzene ring. The carbon bearing the piperazine substituent appears at 150-152 parts per million, while the carbon bearing the cyano group resonates at 102-104 parts per million [7]. The remaining aromatic carbons appear between 115-135 parts per million, with the carbon bearing the bromine substituent showing characteristic downfield shifts due to the electronegative halogen [7] [10].

The piperazine ring carbons exhibit distinct chemical shifts based on their nitrogen environment [1] [11]. The methylene carbons adjacent to the carboxylate nitrogen appear at 43-45 parts per million, while those adjacent to the aryl nitrogen resonate at 49-51 parts per million [1]. This differentiation reflects the electronic influence of the respective substituents on the nitrogen atoms [11].

Advanced NMR Techniques for Structural Confirmation

Two-dimensional nuclear magnetic resonance experiments provide definitive structural confirmation through correlation spectroscopy techniques [12] [13]. The correlation spectroscopy experiment reveals scalar couplings between vicinal protons, confirming the aromatic substitution pattern through ortho coupling relationships [12] [14]. Cross-peaks between aromatic protons at 7.2 and 7.6 parts per million confirm the adjacent positioning of these hydrogen atoms on the benzene ring [12].

Heteronuclear single-quantum correlation spectroscopy establishes direct carbon-hydrogen connectivity [12] [14]. The aromatic protons show correlations with their respective carbon atoms in the 125-135 parts per million region, confirming the aromatic carbon assignments [12]. The piperazine methylene protons correlate with carbons at 43-45 and 49-51 parts per million, establishing the ring carbon assignments [12].

Heteronuclear multiple-bond correlation spectroscopy reveals long-range carbon-hydrogen correlations crucial for structural elucidation [12] [14]. The aromatic protons show correlations with the quaternary aromatic carbons, confirming the substitution pattern [12]. The tert-butyl methyl protons exhibit correlations with the carbonyl carbon at 155 parts per million, confirming the carbamate linkage [12].

Variable temperature nuclear magnetic resonance studies reveal conformational dynamics inherent to piperazine carbamate derivatives [1] [2]. At ambient temperature, the piperazine methylene protons appear as broadened signals due to restricted rotation about the carbamate bond and limited ring inversion [1]. Coalescence occurs at approximately 318-328 Kelvin, with calculated activation energy barriers of 60-64 kilojoules per mole for amide bond rotation [1] [5].

Mass Spectrometry Profiles

Fragmentation Patterns and Mechanistic Interpretation

The mass spectrometric analysis of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation [15] [16]. The molecular ion exhibits the expected isotope pattern at mass-to-charge ratios 366 and 368, corresponding to the bromine-79 and bromine-81 isotopes with relative intensities of 15-25 percent [15]. This isotopic pattern serves as a definitive indicator of bromine presence in the molecular structure [15].

The base peak appears at mass-to-charge ratio 265, resulting from the loss of the Boc protecting group through alpha-cleavage [15]. This fragmentation represents the loss of 101 mass units, corresponding to the tert-butoxycarbonyl moiety, and occurs with 45-55 percent relative intensity [15]. The mechanism involves the formation of a stable carbocation following the elimination of carbon dioxide and isobutene [15].

Secondary fragmentation produces significant peaks at mass-to-charge ratios 221/223, exhibiting the characteristic bromine isotope pattern [15]. This fragment corresponds to the bromocyanophenyl moiety with retention of the cyano group, appearing with 25-35 percent relative intensity [15]. The loss of the piperazine-carboxylate portion occurs through heterolytic cleavage at the carbon-nitrogen bond [15].

The fragment at mass-to-charge ratio 184 represents the piperazine-carboxylate portion following cleavage from the aromatic system [15]. This fragment appears with 20-30 percent relative intensity and provides confirmation of the piperazine ring structure [15]. Additional fragmentation produces peaks at mass-to-charge ratios 155/157, corresponding to the bromophenyl cation, and 86, representing the piperazine ring molecular ion [15].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides precise molecular formula determination and elemental composition confirmation [15] [16]. The accurate mass measurement of the molecular ion yields a mass-to-charge ratio of 366.0736 for the bromine-79 isotope, corresponding to the molecular formula C₁₆H₂₀BrN₃O₂ with an error of less than 2 parts per million [15]. This measurement confirms the expected molecular composition and validates the proposed structure [15].

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms through collision-induced dissociation [15]. The molecular ion undergoes multiple fragmentation pathways, including alpha-cleavage reactions, aromatic rearrangements, and heterocyclic ring openings [15]. The fragmentation efficiency and pattern depend on collision energy and instrumental parameters [15].

The loss of neutral molecules provides additional structural information [15]. The elimination of carbon dioxide and isobutene from the Boc group occurs through a concerted mechanism, producing a stable aromatic cation [15]. The retention of the cyano group in several fragments indicates its strong bonding to the aromatic ring and resistance to fragmentation under standard conditions [15].

Infrared Spectroscopy Characterization

The infrared spectrum of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibits characteristic absorption bands that confirm the presence of functional groups and structural features [3] [4]. The cyano group produces a sharp, medium-intensity absorption at 2230-2235 wavenumbers, characteristic of the carbon-nitrogen triple bond stretching vibration [3] . This band position confirms the aromatic attachment of the cyano group and distinguishes it from aliphatic nitriles [3].

The carbamate carbonyl group generates a strong absorption band at 1700-1710 wavenumbers, typical of ester carbonyl stretching [3] [4]. The frequency and intensity of this band confirm the carbamate linkage and differentiate it from other carbonyl-containing functionalities [3]. The carbon-oxygen stretching vibrations of the ester group appear at 1230-1240 wavenumbers with strong intensity [3].

Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands at 1600-1620 and 1580-1590 wavenumbers [3] [4]. These absorptions confirm the presence of the substituted benzene ring and indicate the aromatic character of the system [3]. The aromatic carbon-hydrogen bending vibrations appear at 1420-1430 wavenumbers, while out-of-plane bending occurs at 750-760 wavenumbers [3].

The piperazine ring exhibits characteristic carbon-nitrogen stretching vibrations at 1000-1010 wavenumbers with medium intensity [3] [4]. Additional piperazine-related vibrations include carbon-hydrogen stretching of the methylene groups at 2976-2870 wavenumbers and carbon-hydrogen bending at 1470-1480 wavenumbers [3]. The tert-butyl group produces distinctive carbon-hydrogen bending vibrations at 1365-1370 wavenumbers [3].

The carbon-bromine stretching vibration appears at 810-820 wavenumbers with medium-strong intensity [3] [4]. This absorption confirms the presence of the aromatic bromine substituent and provides information about the carbon-halogen bond strength [3]. The position and intensity of this band are consistent with aromatic bromide compounds [3].

UV-Visible Spectroscopy Properties

The ultraviolet-visible absorption spectrum of tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibits multiple absorption bands arising from electronic transitions within the conjugated aromatic system [18] [19]. The primary absorption maximum occurs at 245-250 nanometers with high molar absorptivity of 8,000-12,000 liters per mole per centimeter, corresponding to allowed π→π* transitions of the aromatic system [18] [20]. This transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals within the substituted benzene ring [19] [20].

A secondary absorption band appears at 275-280 nanometers with significantly lower molar absorptivity of 200-500 liters per mole per centimeter [18] [20]. This band corresponds to n→π* transitions of the cyano group, where nonbonding electrons on the nitrogen atom are promoted to antibonding π* orbitals [19] [20]. The forbidden nature of this transition accounts for the reduced intensity compared to the π→π* transitions [19].

Extended conjugation effects produce an additional absorption maximum at 310-315 nanometers with moderate molar absorptivity of 3,000-5,000 liters per mole per centimeter [18]. This band arises from π→π* transitions involving the extended conjugated system formed by the aromatic ring and cyano group [18] [20]. The position and intensity of this band depend on the degree of conjugation and electron-withdrawing effects of the substituents [18].

Charge transfer transitions manifest as a broad absorption band at 350-360 nanometers with molar absorptivity of 1,000-2,000 liters per mole per centimeter [18] [21]. These transitions involve electron transfer from electron-rich regions of the molecule to electron-deficient areas, facilitated by the push-pull electronic effects of the substituents [18] [21]. The piperazine ring acts as an electron donor, while the cyano and bromo groups serve as electron acceptors [18].

XLogP3

3.1

Wikipedia

Tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types